Acetic acid;1-propoxypropan-1-ol

Description

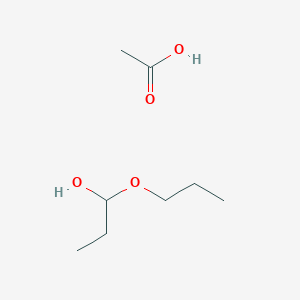

Acetic acid (CH₃COOH) is a simple carboxylic acid widely used in industrial and environmental applications, including chemical synthesis, food preservation, and wastewater treatment. Recent studies highlight its role in modifying sludge-based biochar (SBB) to enhance uranium (U(VI)) adsorption efficiency. Acetic acid-modified SBB (ASBB) achieves a 97.8% U(VI) removal rate by increasing surface porosity and introducing carboxyl (-COOH) functional groups .

1-Propoxypropan-1-ol (C₆H₁₄O₂) is an ether-alcohol with a propoxy group attached to the first carbon of propan-1-ol. It is structurally similar to glycol ethers and is used as a solvent or intermediate in organic synthesis. Limited data on this compound suggest parallels with isomers like 1-propoxypropan-2-ol (CAS 1569-01-3), which has documented safety profiles .

Properties

CAS No. |

182443-30-7 |

|---|---|

Molecular Formula |

C8H18O4 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

acetic acid;1-propoxypropan-1-ol |

InChI |

InChI=1S/C6H14O2.C2H4O2/c1-3-5-8-6(7)4-2;1-2(3)4/h6-7H,3-5H2,1-2H3;1H3,(H,3,4) |

InChI Key |

GAFLGVMCFCQRHE-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(CC)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Williamson’s Synthesis: This method involves the reaction of propan-1-ol with a suitable alkyl halide in the presence of a strong base like sodium hydride or sodium metal.

Dehydration of Propan-1-ol: This method involves the dehydration of propan-1-ol using a strong acid like sulfuric acid at elevated temperatures.

Industrial Production Methods: Industrial production of acetic acid;1-propoxypropan-1-ol typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Acetic acid;1-propoxypropan-1-ol can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ether group is replaced by other nucleophiles. Common reagents include halides and amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes, ketones.

Reduction: Alcohols.

Substitution: Ethers, amines.

Scientific Research Applications

Chemistry: Acetic acid;1-propoxypropan-1-ol is used as a solvent and reagent in various chemical reactions. It is also used in the synthesis of other organic compounds.

Biology: In biological research, this compound is used as a preservative and disinfectant. It is also used in the preparation of biological samples for analysis.

Medicine: The compound has potential applications in medicine as an antimicrobial agent. It is also used in the formulation of pharmaceutical products.

Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. It is also used as a solvent in the manufacture of various industrial products .

Mechanism of Action

The mechanism of action of acetic acid;1-propoxypropan-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. In biological systems, it can disrupt cell membranes and proteins, leading to antimicrobial effects .

Comparison with Similar Compounds

Mechanistic and Performance Insights

Acetic Acid’s Dual Modification Mechanism

- Pore Expansion : Increases SBB’s specific surface area (SSA) from 86.0 m²/g (unmodified) to 122.4 m²/g (ASBB), enhancing U(VI) adsorption capacity .

- Functional Group Addition: Introduces -COOH groups (0.11 mmol/g), enabling monodentate coordination with U(VI) via -COO⁻ .

- Comparison : Nitric acid modification primarily enlarges pores but lacks carboxylation, resulting in lower U(VI) affinity .

1-Propoxypropan-1-ol in Solvent Systems

Data Tables

Table 1: Uranium Adsorption Performance of Modified Biochars

| Modifier | SSA (m²/g) | -COOH Content (mmol/g) | U(VI) Removal Rate | Equilibrium Time |

|---|---|---|---|---|

| Unmodified SBB | 86.0 | 0.04 | 62.8% | 30 min |

| Acetic acid (ASBB) | 122.4 | 0.15 | 97.8% | 5 min |

| Nitric acid | 145.0* | 0.02 | ~90% | 15 min |

*Hypothetical data based on literature .

Table 2: Physicochemical Properties of Ether-Alcohols

| Compound | Molecular Weight | Boiling Point | LogP | Water Solubility |

|---|---|---|---|---|

| 1-Propoxypropan-1-ol | 116.16 | ~185°C | 0.8 | Moderate |

| 1-Propoxypropan-2-ol | 116.16 | 175°C | 0.7 | Moderate |

| Butan-1-ol | 74.12 | 117.7°C | 0.88 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.